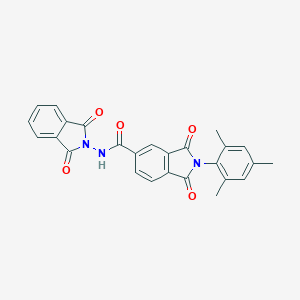
N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple isoindoline and mesityl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while reduction can lead to the formation of mesityl-substituted isoindoline compounds .
Scientific Research Applications
N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide include:
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropano yl]amino}pentyl)-3-phenylpropanamide
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propano yl]amino}pentyl)propanamide
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement and the presence of both isoindoline and mesityl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H19N3O5 |
|---|---|
Molecular Weight |
453.4g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C26H19N3O5/c1-13-10-14(2)21(15(3)11-13)28-23(31)19-9-8-16(12-20(19)24(28)32)22(30)27-29-25(33)17-6-4-5-7-18(17)26(29)34/h4-12H,1-3H3,(H,27,30) |
InChI Key |
DALBWUOXAZCBCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NN4C(=O)C5=CC=CC=C5C4=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NN4C(=O)C5=CC=CC=C5C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(3,4-dimethoxyphenyl)-2-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388229.png)
![6-(3-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B388231.png)
![N-[4-(diethylamino)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B388233.png)
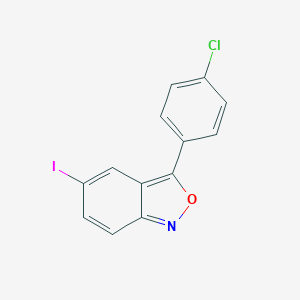
![3-{3-nitrophenyl}-5-(4-methoxyphenyl)-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B388236.png)
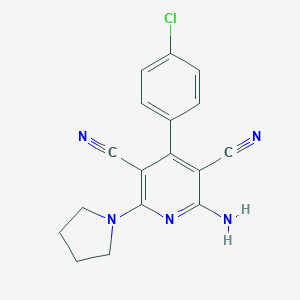
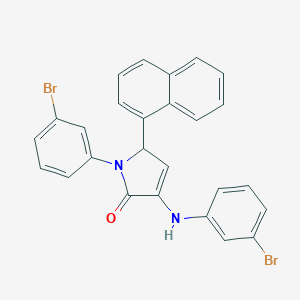
![(4-methoxyphenyl)methyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B388240.png)
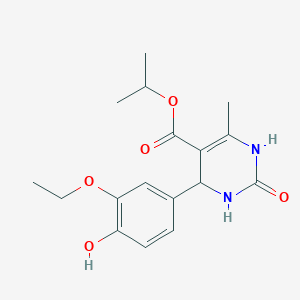
![3,5-diphenyl-2-(3,4,4-trimethyl-2-sulfanylidene-1,3-thiazolidin-5-yl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B388243.png)
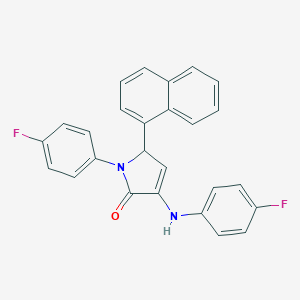
![ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388245.png)
![N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B388250.png)
![(E)-N'-(3,5-DICHLOROPHENYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-METHYLMETHANIMIDAMIDE](/img/structure/B388252.png)
